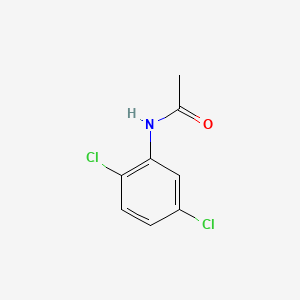

2',5'-Dichloroacetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28454. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZFWTSENFTULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062560 | |

| Record name | 2,5-Dichloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-62-7 | |

| Record name | N-(2,5-Dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dichloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,5-dichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dichlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2',5'-Dichloroacetanilide (CAS Number 2621-62-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

2',5'-Dichloroacetanilide, with the CAS number 2621-62-7, is a chlorinated aromatic amide that serves as a pivotal building block in synthetic organic chemistry. Its strategic importance lies in the versatile reactivity of its functional groups: the acetamido moiety and the dichlorinated phenyl ring. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, spectral characterization, chemical reactivity, and its role as a key intermediate in the production of high-value chemicals, with a particular focus on its relevance to the pharmaceutical industry.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and for quality control.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇Cl₂NO | [1] |

| Molecular Weight | 204.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 134-137 °C | |

| Boiling Point | 346.2 °C at 760 mmHg (Predicted) | |

| Density | 1.393 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | |

| CAS Number | 2621-62-7 | [1] |

Spectral Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl and amine protons of the acetamido group.[2] The aromatic region typically shows a complex splitting pattern due to the dichlorosubstitution. The methyl protons of the acetyl group appear as a singlet, and the amide proton also gives a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show distinct signals for the two carbonyl carbons, the methyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro and acetamido groups.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of this compound. The fragmentation pattern can provide further structural information.

Synthesis and Manufacturing

The primary route for the synthesis of this compound is the acetylation of 2,5-dichloroaniline. This reaction is a standard N-acetylation, a widely used transformation in organic synthesis to protect amine groups or to introduce an acetamido functionality.

Precursor Synthesis: 2,5-Dichloroaniline

The key starting material, 2,5-dichloroaniline, is typically produced via the reduction of 2,5-dichloronitrobenzene.[3]

Caption: Synthesis of 2,5-dichloroaniline from 2,5-dichloronitrobenzene.

Experimental Protocol: Catalytic Hydrogenation of 2,5-Dichloronitrobenzene [3]

-

Reaction Setup: In a suitable hydrogenation reactor, a solution of 2,5-dichloronitrobenzene in an appropriate solvent (e.g., ethanol, ethyl acetate) is prepared.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.

-

Hydrogenation: The reactor is purged and then pressurized with hydrogen gas. The reaction mixture is agitated at a controlled temperature until the theoretical amount of hydrogen is consumed.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield crude 2,5-dichloroaniline, which can be further purified by recrystallization or distillation.

Synthesis of this compound

The acetylation of 2,5-dichloroaniline can be achieved using various acetylating agents, with acetic anhydride being the most common.

Caption: Acetylation of 2,5-dichloroaniline to form this compound.

Experimental Protocol: Acetylation of 2,5-Dichloroaniline with Acetic Anhydride [4]

-

Dissolution: 2,5-dichloroaniline is dissolved in a suitable solvent, such as glacial acetic acid or an aqueous acidic solution to form the hydrochloride salt.

-

Acetylation: Acetic anhydride is added to the solution. The reaction is often carried out in the presence of a base like sodium acetate to neutralize the acetic acid byproduct and drive the reaction to completion.

-

Precipitation and Isolation: The reaction is typically exothermic. Upon addition of the reagents, this compound often precipitates out of the solution. The mixture is cooled to ensure complete precipitation.

-

Filtration and Washing: The solid product is collected by vacuum filtration and washed with cold water to remove any unreacted starting materials and salts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield a product of high purity.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its two main functional domains: the acetamido group and the dichlorinated aromatic ring.

Reactions of the Acetamido Group

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to regenerate 2,5-dichloroaniline. This reaction is often employed when the acetamido group is used as a protecting group for the amine functionality during other synthetic transformations.

Reactions of the Aromatic Ring

-

Electrophilic Aromatic Substitution: The acetamido group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[5] However, its activating effect is moderate because the nitrogen lone pair is also delocalized onto the adjacent carbonyl group. The two chlorine atoms are deactivating but also ortho-, para-directing. The substitution pattern on the ring will, therefore, be influenced by a combination of these electronic effects and steric hindrance.

A key transformation of this compound is its nitration. The introduction of a nitro group onto the aromatic ring is a crucial step in the synthesis of more complex molecules. The nitration of substituted acetanilides is a well-established reaction, typically carried out using a mixture of nitric acid and sulfuric acid.[6]

Caption: Electrophilic nitration of this compound.

Application in Drug Development: A Key Intermediate for Niclosamide

While this compound is a precursor for various dyes and agrochemicals, its relevance to the pharmaceutical industry is highlighted by its role as a potential intermediate in the synthesis of the anthelmintic drug Niclosamide .[7] Niclosamide is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[7]

The synthesis of the 2-chloro-4-nitroaniline intermediate can be envisioned as starting from this compound. This would involve a regioselective nitration of this compound to introduce a nitro group, followed by hydrolysis of the acetamido group to reveal the free amine.

Plausible Synthetic Pathway to a Niclosamide Precursor:

-

Nitration: this compound is nitrated to yield 2',5'-dichloro-4'-nitroacetanilide.[8]

-

Hydrolysis: The resulting 2',5'-dichloro-4'-nitroacetanilide is then hydrolyzed to give 2,5-dichloro-4-nitroaniline.

-

Amide Formation: This intermediate is then coupled with 5-chlorosalicylic acid to form Niclosamide.

This synthetic connection underscores the importance of this compound as a versatile starting material for accessing pharmaceutically active compounds.

Analytical Methodologies

The purity and concentration of this compound and its related compounds are typically determined using High-Performance Liquid Chromatography (HPLC).[9] A reverse-phase HPLC method with a C18 column is commonly employed.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance.

This method can be adapted for the analysis of starting materials, intermediates, and the final product in a synthetic sequence, as well as for pharmacokinetic studies.[9]

Safety, Toxicology, and Metabolism

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.

Toxicology

Specific toxicological data for this compound is limited. However, information on related chloroanilines and chloroacetanilides can provide some insights into its potential hazards. Chloroanilines are known to be toxic and can cause methemoglobinemia.[10] Chronic exposure to some chloroacetanilide herbicides has been associated with tumorigenicity in animal studies.[3]

Metabolism

The metabolism of this compound has not been extensively studied. However, based on the metabolism of other chloroacetanilides, it is likely to undergo biotransformation in the liver.[11] Potential metabolic pathways could include:

-

Hydrolysis: Cleavage of the amide bond to yield 2,5-dichloroaniline and acetic acid.

-

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring, mediated by cytochrome P450 enzymes.

-

Conjugation: The resulting metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Understanding the metabolic fate of this compound and its potential metabolites is crucial for assessing its toxicological profile, especially if it is considered as an intermediate in the synthesis of a drug substance where residual impurities may be present.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthesis and clear utility in the production of a range of chemical products. For researchers and professionals in drug development, its significance is particularly highlighted by its potential as a precursor to the active pharmaceutical ingredient Niclosamide. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in industrial processes. Further research into its specific toxicological and metabolic profile would be beneficial for a complete assessment of its safety and environmental impact.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound(2621-62-7) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

- 7. Niclosamide synthesis - chemicalbook [chemicalbook.com]

- 8. 2',5'-Dichloro-4'-nitroacetanilide [webbook.nist.gov]

- 9. Separation of 2’,4’-Dichloroacetoacetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2',5'-Dichloroacetanilide: Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of 2',5'-dichloroacetanilide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's chemical structure, physicochemical properties, synthesis protocols, and its role as a versatile building block in various applications.

Introduction: The Significance of Chlorinated Acetanilides

Acetanilide and its derivatives have a rich history in chemical and pharmaceutical sciences, dating back to the late 19th century with the discovery of acetanilide's antipyretic properties.[1] The strategic introduction of chlorine atoms onto the acetanilide scaffold profoundly modifies its electronic and lipophilic character, thereby altering its reactivity and potential biological activity. This compound, the subject of this guide, is a prime example of a disubstituted chloroacetanilide that serves as a valuable precursor in the synthesis of more complex molecules, including pigments, agrochemicals, and potential pharmaceutical agents.[1] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is fundamental to its application in synthesis.

Chemical Structure

-

IUPAC Name: N-(2,5-dichlorophenyl)acetamide[2]

-

CAS Number: 2621-62-7[2]

-

Molecular Formula: C₈H₇Cl₂NO[2]

-

Canonical SMILES: CC(=O)NC1=C(C=CC(=C1)Cl)Cl

The structure consists of an acetamide group attached to a 2,5-dichlorinated benzene ring. The chlorine atoms at positions 2' and 5' significantly influence the molecule's reactivity and physical properties.

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in reactions.

| Property | Value | Source |

| Molecular Weight | 204.05 g/mol | [2] |

| Melting Point | 135 °C | [2] |

| Boiling Point (estimated) | 346.2 °C at 760 mmHg | [2] |

| Density (estimated) | 1.393 g/cm³ | [2] |

| LogP (estimated) | 3.02 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Appearance | White to off-white crystalline powder |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-acetylation of 2,5-dichloroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2,5-dichloroaniline using acetic anhydride.

Materials:

-

2,5-Dichloroaniline

-

Acetic anhydride

-

Petroleum distillate (boiling range: 110-140 °C)

-

2.5 L reaction flask with overhead stirrer and heating mantle

-

Dropping funnel

-

Thermometer

Procedure: [3]

-

Charge a 2.5 L flask with 550 g of petroleum distillate.

-

With stirring, add 162.0 g of 2,5-dichloroaniline to the flask.

-

Warm the mixture to 45 °C to form a clear solution.

-

Add 108 g of acetic anhydride dropwise over approximately 15 minutes, allowing the temperature to rise to 65 °C.

-

Stir the reaction mixture at 65 °C for an additional 15 minutes to ensure complete acetylation.

-

Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum distillate.

-

Dry the product in a vacuum oven to obtain this compound as a crystalline solid.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected ¹H NMR (CDCl₃) signals:

-

~2.2 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (-CH₃) of the acetamide moiety.

-

~7.0-7.5 ppm (multiplet, 3H): These signals arise from the three aromatic protons on the dichlorinated benzene ring. The splitting pattern will be complex due to the different coupling constants between the protons.

-

~7.8-8.2 ppm (broad singlet, 1H): This signal is attributed to the amide proton (-NH-). Its chemical shift can be variable and the peak may be broad due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Expected ¹³C NMR (CDCl₃) signals:

-

~25 ppm: Methyl carbon (-CH₃) of the acetamide group.

-

~120-135 ppm: Aromatic carbons. The exact chemical shifts will depend on the substitution pattern. Carbons attached to chlorine will be downfield shifted.

-

~168 ppm: Carbonyl carbon (-C=O) of the acetamide group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Key IR absorption bands (cm⁻¹):

-

~3250-3300 cm⁻¹: N-H stretching vibration of the secondary amide.

-

~1660-1680 cm⁻¹: C=O stretching vibration (Amide I band).

-

~1520-1550 cm⁻¹: N-H bending vibration (Amide II band).

-

~1400-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~700-850 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected MS data (Electron Ionization):

-

Molecular Ion (M⁺): A cluster of peaks around m/z 203, 205, and 207 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be characteristic of a molecule containing two chlorine atoms.

-

Key Fragmentation Peaks: Loss of the acetyl group (-COCH₃) to give a fragment corresponding to the 2,5-dichloroanilinium ion.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various target molecules due to its functional handles that allow for further chemical transformations.

Intermediate for Pigments and Dyes

The aromatic ring of this compound can be further functionalized, for example, through nitration, to produce precursors for azo dyes and pigments. The presence of the chloro and acetamido groups influences the color and fastness properties of the final products.[4]

Precursor for Agrochemicals

The 2,5-dichloroaniline moiety, which can be obtained by hydrolysis of this compound, is a known building block for herbicides. For instance, 2,5-dichloroaniline is a key intermediate in the synthesis of the herbicide Dicamba.[5]

Caption: Logical flow of this compound as a synthetic intermediate.

Potential in Drug Discovery

While direct applications of this compound as a pharmaceutical agent are not widely reported, its structural motifs are present in various biologically active compounds. The dichloro-substituted phenyl ring is a common feature in many drugs, and the acetamide linkage provides a stable scaffold. Derivatives of chloroacetamides have been investigated for their potential biological activities.[6] For example, a related compound, 2-nitro-4,5-dichloroacetanilide, is an intermediate in the synthesis of the veterinary drug triclabendazole.[4] This highlights the potential of this compound as a starting material for the synthesis of new therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

The precursor, 2,5-dichloroaniline, is known to be toxic and an environmental hazard, so appropriate handling and disposal procedures are crucial throughout the synthesis.[7]

Conclusion

This compound is a synthetically versatile and important chemical intermediate. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it a valuable building block for the production of a wide range of commercially important products, including pigments, agrochemicals, and potentially new pharmaceutical entities. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a solid foundation for researchers and professionals working in the field of synthetic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. WO2018091978A1 - A process for the preparation of 2-nitro-4,5- dichloroacetanilide - Google Patents [patents.google.com]

- 5. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

N-(2,5-Dichlorophenyl)acetamide physical characteristics

An In-depth Technical Guide to the Physicochemical Characteristics of N-(2,5-Dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,5-Dichlorophenyl)acetamide, also known as 2',5'-dichloroacetanilide, is a halogenated aromatic amide. As a member of the substituted acetanilide family, it serves as a crucial intermediate and building block in organic synthesis. Its structural motif is of significant interest in the development of novel pharmaceutical compounds and other fine chemicals. The presence of two chlorine atoms on the phenyl ring and an acetamide group provides multiple sites for further functionalization, making it a versatile precursor. Understanding the fundamental physical and chemical characteristics of this compound is paramount for its effective utilization in research and development, ensuring reproducibility, safety, and scalability of synthetic processes.

This guide provides a comprehensive overview of the core physicochemical properties of N-(2,5-Dichlorophenyl)acetamide, detailed protocols for its synthesis and characterization, and essential safety information, grounded in established scientific principles and data.

Part 1: Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various chemical environments and are critical for designing experiments, purification strategies, and formulation studies. The key properties of N-(2,5-Dichlorophenyl)acetamide are summarized below. It is important to note that some discrepancies exist in the literature for values such as melting and boiling points, which may be attributable to different experimental conditions or sample purity.

Table 1: Physicochemical Data for N-(2,5-Dichlorophenyl)acetamide

| Property | Value | Source(s) |

| IUPAC Name | N-(2,5-Dichlorophenyl)acetamide | [1] |

| Synonyms | This compound, 2,5-Dichloroacetanilide | [2][3] |

| CAS Number | 2621-62-7 | [1][4][5] |

| Molecular Formula | C₈H₇Cl₂NO | [1][2][5] |

| Molecular Weight | 204.05 g/mol | [1][2] |

| Appearance | Solid (often beige to light brown powder) | [6] |

| Melting Point | 118 °C or 135 °C | [2][4] |

| Boiling Point | 233 °C or 346.2 °C @ 760 mmHg | [2][4] |

| Density | ~1.2748 g/cm³ (rough estimate) | [2] |

| Flash Point | 79 °C or 163.2 °C | [2][4] |

| SMILES | CC(=O)NC1=C(Cl)C=CC(Cl)=C1 | [1][7] |

| InChIKey | ICZFWTSENFTULW-UHFFFAOYSA-N | [1][7] |

Part 2: Synthesis and Purification

The most common and straightforward method for preparing N-(2,5-Dichlorophenyl)acetamide is through the N-acetylation of its parent amine, 2,5-dichloroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent.

Causality Behind Experimental Choices

-

Choice of Acetylating Agent: Acetic anhydride is frequently used as the acetylating agent. It is highly reactive, and the reaction byproduct, acetic acid, is easily removed. Acetyl chloride is an alternative but is often more aggressive and moisture-sensitive, releasing corrosive HCl gas.

-

Solvent and Catalyst: The reaction can be performed in various solvents. Using an acidic medium like acetic acid or a mineral acid can protonate the amine, but a base is typically added to neutralize the acid byproduct and drive the reaction to completion. A common laboratory method involves using a solvent like petroleum distillate or acetic acid.[8][9]

-

Purification: The resulting acetanilide is typically a stable, crystalline solid, making it amenable to purification by recrystallization.[10] An aqueous ethanol mixture is often a suitable solvent system, as the acetanilide has lower solubility in the cold solvent mixture compared to the starting materials and byproducts.

Experimental Protocol: Synthesis via Acetylation

This protocol is based on the well-established acetylation of anilines.[8][10]

Materials:

-

2,5-Dichloroaniline (1.0 eq)[11]

-

Acetic Anhydride (1.1 eq)

-

Glacial Acetic Acid

-

Sodium Acetate (optional, as a base)

-

Ethanol

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, and filtration apparatus.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 2,5-dichloroaniline (1.0 eq) in glacial acetic acid.

-

Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1 eq) to the solution. An exothermic reaction may be observed. The use of a slight excess of acetic anhydride ensures the complete conversion of the starting aniline.

-

Reaction Heating: Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) for 1-2 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

-

Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water or ice water while stirring. This will cause the crude N-(2,5-Dichlorophenyl)acetamide product to precipitate out of the solution, as it is insoluble in water.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with cold deionized water to remove residual acetic acid and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at a low temperature to remove any residual solvent.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of N-(2,5-Dichlorophenyl)acetamide.

Part 3: Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any chemical synthesis. A combination of spectroscopic techniques provides unambiguous structural evidence.[12]

Spectroscopic Protocols

-

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of chemical bonds. Specific functional groups absorb at characteristic frequencies.[13]

-

Methodology: A small sample of the dried product is placed on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded from approximately 4000 to 400 cm⁻¹.

-

Expected Peaks:

-

~3300-3250 cm⁻¹: N-H stretch (characteristic of a secondary amide).

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~1670-1650 cm⁻¹: C=O stretch (Amide I band), a strong, sharp peak.

-

~1550-1530 cm⁻¹: N-H bend (Amide II band).

-

~800-600 cm⁻¹: C-Cl stretches.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by observing the behavior of atomic nuclei in a magnetic field.

-

Methodology: Dissolve a small amount (~5-10 mg) of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra.

-

Expected ¹H NMR Signals:

-

~2.2 ppm: A singlet corresponding to the three protons of the methyl (CH₃) group.

-

~7.3-7.8 ppm: A set of signals (likely a doublet, a doublet of doublets, and another doublet) for the three protons on the dichlorinated aromatic ring.

-

~8.0-8.5 ppm: A broad singlet for the single amide proton (N-H). This peak may exchange with D₂O.

-

-

Expected ¹³C NMR Signals:

-

~24 ppm: Methyl carbon (CH₃).

-

~120-140 ppm: Six distinct signals for the six carbons of the aromatic ring (two of which are substituted with Cl).

-

~168 ppm: Carbonyl carbon (C=O) of the amide.

-

-

-

Mass Spectrometry (MS):

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It can determine the molecular weight of the compound and provide structural information from fragmentation patterns.[13]

-

Methodology: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Expected Results:

-

Molecular Ion (M⁺): A peak at m/z ≈ 203 (for the C₈H₇³⁵Cl₂NO isotopologue).

-

Isotopic Pattern: Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a characteristic isotopic cluster will be observed for the molecular ion: a peak at M⁺ (m/z ≈ 203), a larger peak at [M+2]⁺ (m/z ≈ 205), and a smaller peak at [M+4]⁺ (m/z ≈ 207). The approximate intensity ratio will be 9:6:1. This pattern is a definitive indicator of a dichlorinated compound.

-

Key Fragments: Expect fragmentation corresponding to the loss of key groups, such as the acetyl group, leading to characteristic daughter ions.

-

-

Visualization of Analytical Workflow

Caption: Analytical workflow for structural confirmation.

Part 4: Safety and Handling

Adherence to proper safety protocols is essential when handling any chemical. The information below is derived from safety data sheets (SDS) and should be considered a summary.[4] Always consult the full SDS before use.

-

Hazard Statements:

-

Precautionary Statements:

-

First-Aid Measures:

-

Storage: Store in a well-ventilated, dry place in a tightly closed container.

References

- 1. N-(2,5-DICHLOROPHENYL)ACETAMIDE | CAS 2621-62-7 [matrix-fine-chemicals.com]

- 2. chembk.com [chembk.com]

- 3. Acetamide, N-(2,5-dichlorophenyl)- | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. PubChemLite - N-(2,5-dichlorophenyl)acetamide (C8H7Cl2NO) [pubchemlite.lcsb.uni.lu]

- 8. prepchem.com [prepchem.com]

- 9. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. fishersci.com [fishersci.com]

Spectral data analysis of 2',5'-Dichloroacetanilide (NMR, IR, Mass Spec)

Introduction: The Analytical Imperative for 2',5'-Dichloroacetanilide

This compound is a halogenated aromatic amide of significant interest in the fields of chemical synthesis and drug development. As an intermediate or building block, its structural integrity and purity are paramount. This technical guide provides an in-depth exploration of the analytical methodologies used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, offering insights into the causal relationships between molecular structure and spectral output. By understanding why the spectra appear as they do, scientists can more confidently identify this compound, assess its purity, and predict the spectral characteristics of related molecules.

Due to the limited availability of public experimental spectral data for this compound, this guide utilizes predicted NMR data and a comparative analysis with the well-characterized parent compound, acetanilide. This approach serves to illustrate the powerful predictive capabilities of modern spectroscopic software and highlights the influence of chloro-substituents on the spectra of aromatic systems.

Molecular Structure and Isomerism

The precise placement of the two chlorine atoms on the phenyl ring is what defines this compound. Understanding this substitution pattern is the key to interpreting its unique spectral fingerprint and distinguishing it from its other dichloro-isomers.

Figure 1. Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data for this compound

The following data was predicted using an online NMR prediction tool and serves as a robust estimation of the experimental spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH | ~8.1 | Broad Singlet | - |

| H-6' | ~8.2 | Doublet | ~2.5 |

| H-4' | ~7.3 | Doublet of Doublets | ~8.7, 2.5 |

| H-3' | ~7.0 | Doublet | ~8.7 |

| -CH₃ | ~2.2 | Singlet | - |

Comparative Experimental ¹H NMR Data for Acetanilide

For context, the experimental data for the parent compound, acetanilide, is presented below.[1]

| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH | ~7.8 | Broad Singlet | - |

| H-2', H-6' (ortho) | ~7.5 | Doublet | ~7.5 |

| H-3', H-5' (meta) | ~7.3 | Triplet | ~7.8 |

| H-4' (para) | ~7.1 | Triplet | ~7.5 |

| -CH₃ | ~2.1 | Singlet | - |

Interpretation and Causality

The introduction of two chlorine atoms has a profound and predictable effect on the ¹H NMR spectrum:

-

Symmetry Breaking: In acetanilide, the phenyl ring has a plane of symmetry, resulting in only three signals for the five aromatic protons (ortho, meta, and para). In this compound, this symmetry is broken, and each of the three remaining aromatic protons (H-3', H-4', and H-6') is chemically distinct, giving rise to three separate signals.

-

Downfield Shift of Aromatic Protons: Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. This "deshielding" causes the attached protons to experience a stronger effective magnetic field, shifting their resonance signals to a higher chemical shift (downfield). This is evident in the predicted shifts for the aromatic protons of the dichlorinated compound compared to acetanilide.

-

Splitting Patterns:

-

H-6' : This proton is adjacent to the C-5' chlorine and is only coupled to H-4'. This meta-coupling (a four-bond coupling) is typically small, resulting in a doublet with a small J-value (~2.5 Hz).

-

H-4' : This proton is coupled to both H-3' (ortho-coupling, three-bond) and H-6' (meta-coupling). This results in a doublet of doublets, with a larger coupling constant from the ortho interaction (~8.7 Hz) and a smaller one from the meta interaction (~2.5 Hz).

-

H-3' : This proton is coupled only to H-4' (ortho-coupling), resulting in a doublet with a large J-value (~8.7 Hz).

-

-

Amide and Methyl Protons: The chemical shifts of the amide (-NH) and acetyl methyl (-CH₃) protons are less affected by the ring substituents, showing only minor predicted changes compared to acetanilide. The amide proton often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange with trace amounts of water. The methyl group, being isolated from other protons, remains a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.[2]

-

Sample Preparation:

-

Accurately weigh 5-20 mg of solid this compound into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice depends on the solubility of the analyte.[1][3]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[3]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Number of Scans (NS): 8-16

-

Spectral Width (SW): ~16 ppm

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

Integration and Peak Picking: The area under each signal is integrated to determine the relative ratio of protons, and the precise chemical shift of each peak is identified.

-

Figure 2. Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a count of the number of unique carbon environments in a molecule and offers valuable information about their electronic nature.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168.5 |

| C-1' | ~136.0 |

| C-2' | ~132.0 |

| C-5' | ~129.0 |

| C-4' | ~128.0 |

| C-6' | ~125.0 |

| C-3' | ~121.0 |

| -CH₃ | ~24.5 |

Comparative Experimental ¹³C NMR Data for Acetanilide

The experimental data for acetanilide provides a baseline for understanding the substituent effects.[1]

| Carbon Assignment | Experimental Chemical Shift (δ, ppm) |

| C=O | ~169.5 |

| C-1' (ipso) | ~138.2 |

| C-3', C-5' (meta) | ~128.7 |

| C-4' (para) | ~124.1 |

| C-2', C-6' (ortho) | ~120.4 |

| -CH₃ | ~24.1 |

Interpretation and Causality

-

Number of Signals: Acetanilide, due to its symmetry, shows four signals for its six aromatic carbons. In this compound, the symmetry is lost, and all six aromatic carbons are chemically inequivalent, leading to the prediction of six distinct aromatic signals. In total, eight signals are expected for the eight carbons in the molecule.

-

Carbonyl and Methyl Carbons: Similar to the proton NMR, the chemical shifts of the carbonyl (C=O) and methyl (-CH₃) carbons are predicted to be only slightly affected by the chloro-substituents on the ring.

-

Aromatic Carbons:

-

Carbons Bearing Chlorine (C-2' and C-5'): The direct attachment of the electronegative chlorine atom causes a significant downfield shift for these carbons. This is a common "substituent effect" observed in ¹³C NMR.

-

Ipso-Carbon (C-1'): The carbon attached to the nitrogen (-NHCOCH₃ group) is also shifted downfield relative to benzene, though its exact position is influenced by the other substituents.

-

Other Aromatic Carbons (C-3', C-4', C-6'): The chemical shifts of these carbons are influenced by the combined inductive and resonance effects of both the acetamido group and the two chlorine atoms. Predicting their precise order without sophisticated software can be complex, but they are expected to resonate in the typical aromatic region of 120-140 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions for this compound

Based on the functional groups present and comparison with acetanilide, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | N-H Stretch | Secondary Amide | Medium-Strong |

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2950-2850 | C-H Stretch | Methyl (-CH₃) | Medium |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| ~1550 | N-H Bend (Amide II) | Secondary Amide | Medium-Strong |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |

| ~800-900 | C-H Bending (out-of-plane) | Substituted Aromatic | Strong |

| ~700-800 | C-Cl Stretch | Aryl Halide | Strong |

Interpretation and Causality

The IR spectrum provides a clear fingerprint of the key functional groups:

-

Amide Group: The most prominent features are the strong C=O stretching vibration (Amide I band) around 1670 cm⁻¹ and the N-H bending vibration (Amide II band) around 1550 cm⁻¹. The N-H stretching vibration appears as a sharp peak around 3300 cm⁻¹, characteristic of a secondary amide in the solid state where hydrogen bonding is present.

-

Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions within the 1450-1600 cm⁻¹ region.

-

Substituent Effects: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 700 and 800 cm⁻¹. Furthermore, the substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations (800-900 cm⁻¹), which can sometimes be used to infer the substitution pattern.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This is a common and reliable method for acquiring the IR spectrum of a solid sample.

-

Sample Preparation:

-

Gently grind ~1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.

-

Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. This minimizes scattering of the IR beam.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and particle size.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectrum Fragmentation for this compound

-

Molecular Formula: C₈H₇Cl₂NO

-

Molecular Weight: 204.05 g/mol

The mass spectrum is expected to show a molecular ion peak cluster corresponding to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

| m/z (mass-to-charge) | Identity | Notes |

| 203/205/207 | [M]⁺ | Molecular ion cluster. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule with two chlorine atoms. |

| 161/163 | [M - C₂H₂O]⁺ | Loss of ketene (CH₂=C=O) from the molecular ion. A common fragmentation for acetanilides. |

| 126/128 | [C₆H₄Cl₂]⁺ | Loss of the entire acetamido group. |

| 90 | [C₆H₄Cl]⁺ | Loss of a second chlorine atom from the m/z 126/128 fragment. |

| 43 | [CH₃CO]⁺ | Acetyl cation. A very common and often abundant fragment. |

Interpretation and Causality

The fragmentation of this compound under EI conditions is driven by the stability of the resulting ions and neutral fragments.

-

Ionization: A high-energy electron bombards the molecule, ejecting an electron to form a radical cation, the molecular ion ([M]⁺).

-

Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the aromatic ring. However, the loss of ketene is more characteristic for acetanilides.

-

Loss of Ketene: A rearrangement reaction can lead to the elimination of a neutral ketene molecule (CH₂=C=O, 42 Da). This results in the formation of the 2,5-dichloroaniline radical cation at m/z 161/163. This is often a major fragmentation pathway.

-

Formation of Acetyl Cation: Cleavage of the N-C(O) bond results in the formation of the stable acetyl cation ([CH₃CO]⁺) at m/z 43. This is typically a prominent peak in the spectrum.

-

Isotopic Pattern: The presence of two chlorine atoms creates a distinctive isotopic signature for all chlorine-containing fragments. The [M]⁺ peak will appear as a cluster of peaks at m/z 203 (both ³⁵Cl), 205 (one ³⁵Cl, one ³⁷Cl), and 207 (both ³⁷Cl). The relative intensities of these peaks provide strong evidence for the number of chlorine atoms in the ion.

Figure 3. Key fragmentation pathways of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum environment.

-

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming the molecular ion and various fragment ions.[4]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Conclusion

References

A Comprehensive Technical Guide to the Synthesis of 2',5'-Dichloroacetanilide from 2,5-Dichloroaniline

This guide provides an in-depth exploration of the synthesis of 2',5'-dichloroacetanilide, a valuable chemical intermediate, from its precursor, 2,5-dichloroaniline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, a detailed experimental protocol, and robust methods for purification and characterization.

Introduction: Significance and Applications

This compound serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. Its utility stems from the presence of the acetanilide functional group and the specific disubstitution pattern of chlorine atoms on the aromatic ring, which offers distinct reactivity and properties for further chemical transformations. The acetylation of the amino group in 2,5-dichloroaniline is a common strategy to moderate its reactivity and to introduce an amide linkage, which is a prevalent feature in many biologically active molecules.[1]

Reaction Mechanism: The N-Acetylation of an Aromatic Amine

The synthesis of this compound from 2,5-dichloroaniline is a classic example of N-acetylation, a type of nucleophilic acyl substitution.[2] The reaction proceeds through the attack of the nucleophilic nitrogen atom of the 2,5-dichloroaniline on the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.

The lone pair of electrons on the nitrogen atom of the aniline derivative initiates the nucleophilic attack on one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the elimination of an acetate ion as a leaving group and the formation of the protonated amide. The acetate ion then acts as a base to deprotonate the nitrogen, yielding the final product, this compound, and acetic acid as a byproduct.

Caption: Mechanism of N-acetylation of 2,5-dichloroaniline.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from general procedures for the acetylation of substituted anilines.[2][3][4] Researchers should perform a small-scale trial to optimize conditions if necessary.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Key Properties |

| 2,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 10.0 g (0.0617 mol) | Toxic solid[5][6] |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 7.0 mL (0.074 mol) | Corrosive, lachrymator |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Corrosive |

| Deionized Water | H₂O | 18.02 | ~500 mL | - |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed for recrystallization | Flammable |

Equipment

-

250 mL Erlenmeyer flask

-

100 mL beaker

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

-

Melting point apparatus

-

Spectrometers (IR and NMR)

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.0617 mol) of 2,5-dichloroaniline in 50 mL of glacial acetic acid. Gentle warming and stirring may be required to achieve complete dissolution.

-

Addition of Acetylating Agent: While stirring the solution, carefully add 7.0 mL (0.074 mol) of acetic anhydride dropwise. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90°C for 30 minutes with continuous stirring.

-

Precipitation: Allow the reaction mixture to cool to room temperature. Then, pour the cooled solution slowly into a beaker containing approximately 400 mL of an ice-water slurry while stirring vigorously. A white precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Press the solid on the filter to remove as much water as possible. The crude product can be air-dried or dried in a desiccator.

Purification: Recrystallization

Recrystallization is a highly effective method for purifying the crude this compound. The choice of solvent is critical for successful purification.[7] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Solvent Selection

Based on the polarity of this compound, a mixture of ethanol and water is a good starting point for recrystallization.[8][9] Ethanol should readily dissolve the compound when hot, and the addition of water as an anti-solvent will induce crystallization upon cooling.

Recrystallization Protocol

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture until the solid dissolves completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[10]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them thoroughly.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed through various analytical techniques.

Physical Properties

| Property | Observed Value | Literature Value |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | To be determined | 123-125 °C |

| Yield | To be calculated | - |

Spectroscopic Analysis

The structure of this compound can be confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[11][12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Cl stretches in the aromatic region.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide information about the different types of protons and their chemical environment. Expected signals include a singlet for the methyl protons of the acetyl group, a singlet for the N-H proton, and signals in the aromatic region corresponding to the three protons on the dichlorinated benzene ring.[11]

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~2.2 | s |

| ~7.2-7.8 | m |

| ~8.0 | s |

Note: The exact chemical shifts may vary depending on the solvent used for NMR analysis.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.

-

2,5-Dichloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5][14][15][16] It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[5] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Avoid contact with skin and eyes and prevent inhalation of vapors.

-

Glacial Acetic Acid: This is a corrosive liquid. Handle with care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[5][6]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound(2621-62-7) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. ICSC 0142 - 2,5-DICHLOROANILINE [inchem.org]

- 16. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Reaction Mechanism of Acetanilide Formation from Dichloroaniline

Abstract

The N-acetylation of substituted anilines is a cornerstone reaction in organic synthesis, pivotal for the development of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a comprehensive examination of the reaction mechanism for the formation of N-(dichlorophenyl)acetamides (dichloroacetanilides) from dichloroaniline isomers. We will dissect the core nucleophilic acyl substitution pathway, explore the profound electronic and steric influence of chlorine substituents on the reactivity of the aniline nitrogen, and detail the roles of various acetylating agents and catalysts. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, validated protocols to support both theoretical understanding and practical application.

Introduction: The Significance of Dichloroacetanilides

Acetanilides, amides derived from aniline, are a critical class of compounds. The introduction of chlorine atoms onto the phenyl ring significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and biological activity. Dichloroacetanilides serve as key intermediates and structural motifs in a wide array of functional molecules. For instance, the N-(3,4-dichlorophenyl) moiety is a pharmacophore present in herbicides like propanil and diuron.[1] Furthermore, acetylation is a fundamental strategy to protect primary amines, moderating the powerful activating effect of the -NH₂ group during subsequent electrophilic aromatic substitutions.[2][3] Understanding the nuances of their synthesis is therefore of paramount importance for rational molecular design and process optimization.

The Core Reaction Pathway: Nucleophilic Acyl Substitution

The formation of an acetanilide from an aniline derivative is a classic example of a nucleophilic acyl substitution reaction. The mechanism proceeds through a well-established two-step process involving a tetrahedral intermediate.

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the dichloroaniline. This nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).[4][5]

-

Formation of the Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a transient, negatively charged tetrahedral intermediate.[4]

-

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of a leaving group (e.g., an acetate ion from acetic anhydride or a chloride ion from acetyl chloride). A final deprotonation step, often facilitated by a base or another aniline molecule, yields the stable N-(dichlorophenyl)acetamide product.[4][6]

Caption: General mechanism of N-acetylation via nucleophilic acyl substitution.

Causality of Experimental Choices: The Impact of Dichloro-Substitution

The presence and position of the two chlorine atoms on the aniline ring are the most critical factors influencing the reaction kinetics and conditions. This is a direct consequence of their dual electronic effects.

-

Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bonds.[7][8] This strong electron-withdrawing inductive effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and, crucially, its nucleophilicity.[9][10]

-

Mesomeric Effect (+M): The lone pairs on the chlorine atom can be delocalized into the pi system of the ring, an electron-donating effect. However, for halogens, the inductive effect overwhelmingly dominates the mesomeric effect.[7][8]

The net result is that dichloroanilines are significantly less reactive nucleophiles than unsubstituted aniline. This deactivation necessitates careful selection of reagents and potentially more forcing reaction conditions (e.g., heating or catalysis) to achieve efficient conversion.

Positional & Steric Effects: The location of the chlorine atoms further modulates reactivity:

-

Ortho-Substitution (e.g., 2,4- or 2,6-dichloroaniline): Chlorine atoms in the ortho position exert the strongest inductive pull on the amino group and introduce significant steric hindrance. This bulkiness can impede the approach of the acetylating agent to the nitrogen, slowing the reaction rate.[11] 2,6-dichloroaniline is particularly unreactive due to steric shielding from both sides.

-

Meta-Substitution (e.g., 3,4- or 3,5-dichloroaniline): The inductive effect is still potent, but steric hindrance is negligible.

-

Para-Substitution (e.g., 2,4- or 3,4-dichloroaniline): The electronic effect is strong, but there is no direct steric interference at the reaction center.

This leads to a general reactivity trend where steric hindrance around the amino group is a primary determinant of reaction rate, as summarized in the table below.

Table 1: Qualitative Reactivity of Dichloroaniline Isomers in N-Acetylation

| Dichloroaniline Isomer | Steric Hindrance at -NH₂ | Electronic Deactivation | Expected Relative Reactivity |

|---|---|---|---|

| 3,5-dichloroaniline | Low | High | Highest |

| 3,4-dichloroaniline | Low | High | High |

| 2,5-dichloroaniline | Medium | High | Medium |

| 2,4-dichloroaniline | Medium | High | Medium |

| 2,6-dichloroaniline | Very High | High | Lowest |

A Guide to Reagents and Catalysts

The choice of acetylating agent and additives is dictated by the reactivity of the specific dichloroaniline substrate.

-

Acetylating Agents:

-

Acetic Anhydride ((CH₃CO)₂O): The most common and versatile reagent. It is sufficiently reactive for most dichloroanilines and produces acetic acid as a benign byproduct.[4][6]

-

Acetyl Chloride (CH₃COCl): More electrophilic and thus more reactive than acetic anhydride. It is useful for highly deactivated substrates but is corrosive, moisture-sensitive, and produces hydrochloric acid (HCl).[3][12] The HCl byproduct must be neutralized to prevent protonation of the remaining aniline reactant.

-

Glacial Acetic Acid (CH₃COOH): An environmentally benign and economical choice. However, its carbonyl carbon is significantly less electrophilic, making it a poor acetylating agent on its own for deactivated anilines.[13] It typically requires high temperatures and/or a Lewis acid catalyst to proceed efficiently.[14][15]

-

-

The Role of Bases and Catalysts:

-

Bases (e.g., Sodium Acetate, Potassium Carbonate): When using acetyl chloride, a base is essential to scavenge the generated HCl. This prevents the formation of the unreactive anilinium salt (Ar-NH₃⁺Cl⁻).[12][16] In syntheses with acetic anhydride, sodium acetate can act as a buffer and a mild basic catalyst.[16][17]

-

Lewis Acids (e.g., MgSO₄, Zn dust): When using glacial acetic acid as the acetylating agent, a Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[13][18]

-

Phase Transfer Catalysts (PTC): In biphasic reaction systems, PTCs like tetrabutylammonium bromide (TBAB) can facilitate the transport of the anionic acetate or carbonate from an aqueous phase to the organic phase where the reaction occurs, enhancing the rate.[12][19]

-

Validated Experimental Protocol: Synthesis of N-(2,4-dichlorophenyl)acetamide

This protocol describes a robust and reproducible method for the N-acetylation of 2,4-dichloroaniline, a representative moderately reactive substrate. The system is self-validating as it employs a standard procedure that reliably yields a solid product which can be easily purified and characterized.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of N-(2,4-dichlorophenyl)acetamide.

Step-by-Step Methodology: [2][5]

-

Reagent Preparation:

-

In a 250 mL Erlenmeyer flask, add 2,4-dichloroaniline (e.g., 4.05 g, 25 mmol).

-

Add 100 mL of deionized water, followed by the slow addition of concentrated hydrochloric acid (e.g., 2.1 mL, ~25 mmol) while stirring. Stir until the aniline fully dissolves to form a clear solution of 2,4-dichloroanilinium chloride.

-

In a separate beaker, measure acetic anhydride (e.g., 2.6 mL, 27.5 mmol, 1.1 eq).

-

In another beaker, dissolve sodium acetate trihydrate (e.g., 6.8 g, 50 mmol, 2.0 eq) in 25 mL of water.

-

-

Acetylation Reaction:

-

To the stirred solution of the anilinium chloride, add the acetic anhydride in one portion.

-

Immediately add the sodium acetate solution to the reaction mixture.

-

-

Work-up and Isolation:

-

A voluminous white precipitate of N-(2,4-dichlorophenyl)acetamide will form instantly.

-

Stir the mixture vigorously for 15 minutes.

-

Cool the flask in an ice-water bath for an additional 20 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 30 mL).

-

-

Purification:

-

Transfer the crude solid to a beaker and perform recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure, crystalline N-(2,4-dichlorophenyl)acetamide.

-

Dry the purified crystals in a desiccator or a vacuum oven at low heat.

-

-

Characterization:

-

Determine the melting point of the dried product. The literature melting point for N-(2,4-dichlorophenyl)acetamide is approximately 145-147 °C.

-

Confirm the structure using infrared (IR) spectroscopy (noting the appearance of an amide C=O stretch ~1660 cm⁻¹ and N-H stretch ~3300 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

The synthesis of acetanilides from dichloroanilines is governed by the principles of nucleophilic acyl substitution, with the reaction's efficiency being critically dependent on the electronic and steric properties of the substrate. The strong electron-withdrawing nature of the chlorine substituents deactivates the aniline nitrogen, reducing its nucleophilicity and often necessitating the use of highly reactive acetylating agents or catalytic activation. Positional isomerism, particularly ortho-substitution, introduces steric barriers that further impede the reaction. By carefully selecting the appropriate acetylating agent, solvent, and catalytic system, researchers can achieve high yields of the desired N-(dichlorophenyl)acetamide, a valuable intermediate in the synthesis of complex target molecules. The protocols and mechanistic insights provided herein serve as a robust foundation for the practical execution and intelligent optimization of this vital chemical transformation.

References

- 1. scielo.br [scielo.br]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 10. youtube.com [youtube.com]

- 11. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. ymerdigital.com [ymerdigital.com]

- 16. youtube.com [youtube.com]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. jocpr.com [jocpr.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2',5'-Dichloroacetanilide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dichloroacetanilide is a chlorinated aromatic amide, identified by the CAS Number 2621-62-7. Structurally, it consists of an acetamido group attached to a dichlorinated benzene ring. This compound primarily serves as a versatile chemical intermediate in the synthesis of more complex molecules across various industries, including pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of the chlorine atoms and the reactive acetamido group provides multiple sites for further chemical modifications, making it a valuable building block in organic synthesis.[1]